2-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-5-phenyl-octahydropyrrolo[3,4-c]pyrrole
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Overview
Description
2-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-5-phenyl-octahydropyrrolo[3,4-c]pyrrole is a complex organic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
The synthesis of 2-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-5-phenyl-octahydropyrrolo[3,4-c]pyrrole can be achieved through various synthetic routes. One common method involves the annulation of the pyrimidine moiety to the triazole ring. This can be done by condensing 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction conditions typically involve mild oxidation with iron (III) chloride at room temperature, followed by water extraction and recrystallization .
Chemical Reactions Analysis
2-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-5-phenyl-octahydropyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iron (III) chloride for oxidation and orthoesters or chloroanhydrides for condensation reactions . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted triazolopyrimidines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an antibacterial, antifungal, antiviral, antiparasitic, and anticancer agent . It has also been used in agriculture as a herbicidal and antifungal agent . Additionally, it has applications in the synthesis of coordination compounds with metals, which have been studied for their interactions in biological systems .
Mechanism of Action
The mechanism of action of 2-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-5-phenyl-octahydropyrrolo[3,4-c]pyrrole involves its interaction with various molecular targets and pathways. For example, some derivatives of triazolopyrimidines have been shown to inhibit cyclic adenosine 3′,5′-monophosphate (cAMP) phosphodiesterase (PDE), leading to cardiovascular vasodilation . Other derivatives have been found to inhibit influenza virus RNA polymerase, demonstrating antiviral activity .
Comparison with Similar Compounds
Similar compounds to 2-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-5-phenyl-octahydropyrrolo[3,4-c]pyrrole include other triazolopyrimidines such as 7-Hydroxy-5-methyl-1,3,4-triazaindolizine and 5-Methyl-7-hydroxy-s-triazolo[1,5-a]pyrimidine . These compounds share similar structural features and biological activities but may differ in their specific applications and mechanisms of action. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Properties
IUPAC Name |
5-methyl-7-(2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6/c1-13-7-17(24-18(21-13)19-12-20-24)23-10-14-8-22(9-15(14)11-23)16-5-3-2-4-6-16/h2-7,12,14-15H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIXXJFPVGAOFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)N3CC4CN(CC4C3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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